molecular formula C12H17NO B1596491 4-(4-methylphenyl)piperidin-4-ol CAS No. 57988-60-0

4-(4-methylphenyl)piperidin-4-ol

Cat. No.: B1596491
CAS No.: 57988-60-0
M. Wt: 191.27 g/mol
InChI Key: MEFDFYOJQUOHCR-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)piperidin-4-ol is an organic compound with the molecular formula C12H17NO It features a piperidine ring substituted with a p-tolyl group and a hydroxyl group at the 4-position

Mechanism of Action

Target of Action

The primary target of 4-(4-methylphenyl)piperidin-4-ol, also known as 4-p-Tolyl-piperidin-4-ol or 4-(p-Tolyl)piperidin-4-ol, is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, exhibiting antagonistic activities . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction due to the presence of a basic nitrogen atom . This interaction results in the blockade of the CCR5 receptor, which is essential for HIV-1 infections .

Biochemical Pathways

The antagonistic action of the compound on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .

Pharmacokinetics

The compound’s efficient synthetic route and excellent yields suggest potential for good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 infections. By blocking the CCR5 receptor, the compound prevents HIV-1 entry into cells, thereby inhibiting infection .

Action Environment

It’s worth noting that the compound’s synthesis involves a series of reactions using piperidinol and catechol as starting materials , suggesting that the synthesis environment could potentially influence the compound’s properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-methylphenyl)piperidin-4-ol can be synthesized through various methods. One common approach involves the reduction of 4-(p-Tolyl)piperidin-4-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the catalytic hydrogenation of 4-(p-Tolyl)piperidin-4-one using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (HNO3), halogenating agents (Br2, Cl2)

Major Products Formed

    Oxidation: 4-(p-Tolyl)piperidin-4-one

    Reduction: Various reduced derivatives of this compound

    Substitution: Nitrated or halogenated derivatives of this compound

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Tolyl)piperidin-4-one
  • 4-(p-Tolyl)piperidine
  • 4-(p-Tolyl)piperidin-4-amine

Uniqueness

4-(4-methylphenyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a p-tolyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFDFYOJQUOHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206713
Record name 4-(p-Tolyl)piperidin-4-ol
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57988-60-0
Record name 4-(4-Methylphenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57988-60-0
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Record name 4-(p-Tolyl)piperidin-4-ol
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Record name 57988-60-0
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Record name 4-(p-Tolyl)piperidin-4-ol
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Record name 4-(p-tolyl)piperidin-4-ol
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Record name 4-(P-TOLYL)PIPERIDIN-4-OL
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Synthesis routes and methods I

Procedure details

30 g of N-benzyl-4-hydroxy-4-(4-methylphenyl)-piperidine in a mixture of equal parts of ethyl acetate and ethanol with palladium (5% on charcoal) is hydrogenated until one equivalent of hydrogen has been absorbed to give 4-hydroxy-4-(4-methylphenyl)-piperidine, m.p. 137°-138° (from ethyl acetate).
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Synthesis routes and methods II

Procedure details

A mixture of 1-benzyl-4-p-tolyl-piperidin-4-ol (350 mg, 1.243 mmol), and Pd—C 10% (55 mg) in EtOAc (7 mL) is hydrogenated at room temperature and atmospheric pressure for 20 h. The mixture is filtered over Celite, and the filtrate is evaporated to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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